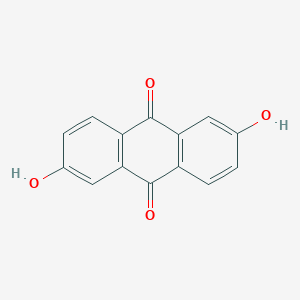

2,6-Dihydroxyanthraquinone

Vue d'ensemble

Description

Méthodes De Préparation

Oxidation of Functionalized Dihydroanthracene Derivatives

Chromium Trioxide (CrO₃)-Mediated Oxidation

A prominent academic method involves oxidizing 9,10-dihydroanthracene derivatives functionalized with hydroxyl-directing groups. The process begins with alkylation or carboxylation at the 2- and 6-positions of dihydroanthracene, followed by oxidation using CrO₃ in acidic conditions . This step converts the dihydro structure into the anthraquinone core while retaining hydroxyl groups at the 2- and 6-positions.

Reaction Conditions :

-

Temperature: 80–95°C

-

Duration: 6–12 hours

-

Solvent: Sulfuric acid or acetic acid

CrO₃ offers precise control over oxidation kinetics, making it ideal for laboratory-scale synthesis. However, its environmental toxicity and cost limit industrial adoption.

Nitric Acid/Air Oxidation for Industrial Scaling

To address scalability, nitric acid/air mixtures serve as cost-effective oxidants. This method functionalizes dihydroanthracene precursors under milder conditions :

Nitric acid oxidizes the dihydroanthracene backbone while air ensures progressive conversion, minimizing over-oxidation byproducts. This approach aligns with green chemistry principles by reducing heavy metal waste.

Industrial Sulfonation-Hydrolysis Pathways

Sulfonation of Anthraquinone

While direct sulfonation of anthraquinone typically targets α-positions (1,4,5,8), β-sulfonation (2,6) requires mercury-catalyzed conditions :

-

Sulfonating Agent : Oleum (20–30% SO₃)

-

Catalyst: Mercury(II) sulfate (0.5–1.0 mol%)

-

Temperature: 150–180°C

-

Duration: 4–6 hours.

This step yields anthraquinone-2,6-disulfonic acid, which is isolated via salting-out with NaCl or Na₂SO₄ .

Alkaline Hydrolysis to Hydroxyl Groups

The sulfonic acid groups are hydrolyzed under strongly alkaline conditions:

-

Reagents : NaOH (20–30% aqueous solution)

-

Temperature: 200–250°C

-

Pressure: 1.5–2.5 MPa

-

Phase Transfer Catalyst**: Methylnaphthalene condensate (0.1–0.5 wt%) .

Reaction Mechanism :

Yield improvements from 63% to 90% have been achieved by optimizing catalyst loading and pressure .

Direct Hydroxylation via Electrophilic Substitution

Nitration-Reduction Sequence

Direct nitration of anthraquinone at β-positions remains challenging due to electronic deactivation by carbonyl groups. However, using mixed acid (HNO₃/H₂SO₄) at 50–60°C introduces nitro groups at 2- and 6-positions, which are subsequently reduced to amines and hydrolyzed to hydroxyls :

Steps :

-

Nitration:

-

Reduction:

Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines. -

Hydrolysis:

Acidic or alkaline conditions yield 2,6-DHAQ.

Yield : ~60–70% (lower due to competing α-nitration) .

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| CrO₃ Oxidation | 80–95°C, CrO₃/H₂SO₄ | 85–90% | High purity, reproducible | Toxic reagents, high cost |

| Nitric Acid/Air Oxidation | 50–70°C, ambient pressure | 80–85% | Scalable, cost-effective | Moderate purity |

| Sulfonation-Hydrolysis | 150–250°C, high pressure | 85–90% | Industry-compatible, high yield | Mercury catalyst, wastewater issues |

| Nitration-Reduction | 50–60°C, H₂/Pd-C | 60–70% | Avoids sulfonation | Low yield, regioselectivity challenges |

Research Findings and Stability Profiles

Solubility and Stability

2,6-DHAQ derivatives exhibit exceptional solubility in alkaline media (e.g., 2.1 M in KOH at pH 14) . However, photochemical decomposition occurs under prolonged light exposure, necessitating storage in dark, inert environments :

-

Light-Induced Decomposition : 15–20% degradation after 7 days under 500 W illumination .

-

Thermal Stability : No degradation observed at 95°C for 1 week in reduced form .

Recent Advances in Functionalization

Branching aliphatic chains (e.g., -C(CH₃)₂CH₂COOH) enhance solubility and electrochemical stability in redox flow batteries . These modifications reduce capacity fade to <0.01% per cycle, enabling long-term energy storage applications .

Analyse Des Réactions Chimiques

Types de réactions : L’acide anthraflavique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former différents dérivés de la quinone.

Réduction : La réduction de l’acide anthraflavique peut produire des dérivés d’hydroxyanthracène.

Substitution : Il peut subir des réactions de substitution électrophile, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu alcalin.

Réduction : Borohydrure de sodium ou autres agents réducteurs.

Substitution : Réactifs électrophiles tels que les halogènes ou les agents nitrants.

Principaux produits :

Oxydation : Formation de dérivés de la quinone.

Réduction : Formation de dérivés d’hydroxyanthracène.

Substitution : Formation d’acide anthraflavique halogéné ou nitré.

4. Applications de la recherche scientifique

L’acide anthraflavique a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Étudié pour ses propriétés antimutagènes potentielles.

Médecine : Investigué pour ses propriétés anticancéreuses, en particulier contre le carcinome du sein.

Industrie : Utilisé dans la production de colorants et de pigments.

Applications De Recherche Scientifique

Aqueous Organic Redox Flow Batteries (AORFBs)

2,6-Dihydroxyanthraquinone has emerged as a promising negative electrolyte in AORFBs due to its favorable electrochemical properties. Recent studies have highlighted the following aspects:

- Electrochemical Stability : DHAQ exhibits good electrochemical reversibility and a relatively low reduction potential, making it suitable for energy storage applications. It can undergo a two-electron reduction at low potentials, which is advantageous for battery efficiency .

- Solvation Regulation : A novel solvation regulation strategy has been developed to enhance the stability of DHAQ in aqueous solutions. By incorporating tetramethylammonium cations into the electrolyte, researchers have significantly reduced the capacity fade rate from 5.34% per day to 0.65% per day . This approach mitigates the decomposition of DHAQ during battery operation.

- Electrochemical Regeneration : Studies demonstrate that electrochemical regeneration can extend the lifetime of DHAQ in flow batteries. The regeneration process allows decomposition products to be converted back into active DHAQ, thus enhancing the overall efficiency and lifespan of the battery systems .

| Parameter | Without TMA+ | With 4.5 M TMA+ |

|---|---|---|

| Capacity Fade Rate | 5.34%/day | 0.65%/day |

| Electrolyte Concentration | 0.1 M | 0.4 M |

Chemical Synthesis and Intermediate

DHAQ serves as a crucial building block in organic synthesis, particularly in the production of semiconducting materials and polymers:

- Organic Photovoltaics (OPVs) : Its structural properties make it suitable for synthesizing materials used in OPVs and organic light-emitting diodes (OLEDs). The compound's ability to form stable charge transfer complexes enhances its utility in these applications .

- Antimutagenic Properties : DHAQ has been shown to inhibit mutagenicity pathways, making it valuable in pharmaceutical applications as an antimutagen agent . This property is particularly relevant in developing safer chemical processes and products.

Case Study 1: Enhanced Lifetime in Flow Batteries

A recent study focused on optimizing the conditions under which DHAQ operates within flow batteries. By adjusting hydroxide concentrations and implementing electrochemical regeneration strategies, researchers achieved a capacity fade rate reduction to 0.02% per day—over 200 times lower than standard cycling conditions . This significant improvement demonstrates the potential for practical applications of DHAQ in sustainable energy solutions.

Case Study 2: Solvation Regulation Strategy

The introduction of solvation regulation using tetramethylammonium cations not only reduced decomposition rates but also improved overall battery performance under various operational conditions. This innovative approach showcases how molecular engineering can enhance the stability and functionality of organic redox-active molecules like DHAQ .

Mécanisme D'action

L’acide anthraflavique exerce ses effets par plusieurs mécanismes :

Action antimutagène : Il inhibe la mutagénicité de certains carcinogènes en formant des produits non génotoxiques.

Action anticancéreuse : Il a été démontré qu’il inhibait la croissance des cellules cancéreuses en induisant l’apoptose et en inhibant la prolifération cellulaire.

Inhibition enzymatique : Il agit comme un puissant inhibiteur du cytochrome P-448, une enzyme impliquée dans l’activation de nombreux carcinogènes chimiques.

Composés similaires :

Alizarine (1,2-dihydroxyanthraquinone) : Un autre dérivé de l’anthraquinone présentant des propriétés chimiques similaires.

Anthrarufine (1,5-dihydroxyanthraquinone) : Présente des similitudes structurales avec l’acide anthraflavique.

Unicité : L’acide anthraflavique est unique en raison de son motif d’hydroxylation spécifique aux positions 2 et 6, ce qui lui confère des propriétés chimiques et biologiques distinctes. Ses activités antimutagènes et anticancéreuses puissantes en font un composé d’un intérêt considérable dans la recherche scientifique .

Comparaison Avec Des Composés Similaires

Alizarin (1,2-dihydroxyanthraquinone): Another anthraquinone derivative with similar chemical properties.

Anthrarufin (1,5-dihydroxyanthraquinone): Shares structural similarities with anthraflavic acid.

Uniqueness: Anthraflavic acid is unique due to its specific hydroxylation pattern at the 2 and 6 positions, which imparts distinct chemical and biological properties. Its potent antimutagenic and anticancer activities make it a compound of significant interest in scientific research .

Activité Biologique

2,6-Dihydroxyanthraquinone (DHAQ), also known as anthraflavic acid, is a compound belonging to the anthraquinone family. It has garnered attention for its diverse biological activities, particularly its potential antimutagenic properties and applications in electrochemical systems. This article explores the biological activity of DHAQ, focusing on its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

- Molecular Formula : C₁₄H₈O₄

- Molecular Weight : 240.21 g/mol

- CAS Number : 84-60-6

Antimutagenic Properties

DHAQ has been identified as a potent inhibitor of mutagenicity. In studies involving the Ames test, it significantly inhibited the mutagenicity of 7,8-dihydroxy-9,10-epoxybenzo[a]pyrene, a known carcinogen. This inhibition is attributed to the formation of non-genotoxic products during metabolic processes, indicating that DHAQ may prevent DNA damage caused by environmental mutagens .

Table 1: IC50 Values of DHAQ in Various Cell Lines

| Cell Line | IC50 (μg/ml) |

|---|---|

| MCF-7 | 159 |

| CAMA-1 | 193 |

| SK-BR-3 | 253 |

| MDA-MB-231 | 156 |

| AU565 | 241 |

| Hs 281.T | 218 |

This table summarizes the half-maximal inhibitory concentration (IC50) values for DHAQ across different breast cancer cell lines, illustrating its varying potency against different cellular environments .

Enzyme Inhibition

DHAQ has also been investigated for its inhibitory effects on enzymes such as α-amylase. Molecular docking studies suggest that DHAQ interacts with key active site residues of α-amylase, forming hydrogen bonds that stabilize the enzyme-ligand complex. This interaction is crucial for understanding its potential use as an anti-diabetic agent .

Electrochemical Applications

DHAQ is increasingly recognized for its role in electrochemical systems, particularly in redox flow batteries (RFBs). Its structural properties allow it to function effectively as a negative electrolyte. Recent studies have shown that DHAQ can undergo electrochemical regeneration, enhancing the longevity and efficiency of flow battery systems .

Table 2: Performance Metrics of DHAQ in Flow Batteries

| Parameter | Value |

|---|---|

| Open-Circuit Voltage | 1.20 V |

| Power Density | >0.45 W/cm² at RT |

| Capacity Retention | >99% |

This table highlights critical performance metrics indicating DHAQ's suitability for energy storage applications .

Case Studies and Research Findings

- Antimutagenic Activity : In a study published in Mutagenesis, DHAQ demonstrated significant inhibition of mutagenicity in various assays, reinforcing its potential as a chemoprotective agent against carcinogenesis .

- Enzyme Interaction Studies : Research utilizing molecular docking simulations revealed that DHAQ binds effectively to α-amylase, suggesting potential therapeutic applications in managing diabetes through enzyme inhibition .

- Electrochemical Stability : A recent investigation into the stability of DHAQ in alkaline conditions found that it maintains high solubility and stability compared to other anthraquinones, making it an excellent candidate for use in sustainable energy solutions .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 2,6-Dihydroxyanthraquinone, and how do they influence its reactivity?

DHAQ adopts a planar conformation with two hydroxyl groups at the 2- and 6-positions of the anthraquinone backbone. This symmetry (crystallographic mm symmetry) enables π-π stacking in a graphite-like layered crystal structure, distinct from the herringbone packing of alizarin isomers. The hydroxyl groups increase acidity (pKa ~10–12) and redox activity, making DHAQ suitable for electron-transfer applications. Structural analysis via X-ray diffraction (XRD) is critical for confirming crystallinity and symmetry .

Q. How is DHAQ synthesized and purified for electrochemical studies?

DHAQ is synthesized via nucleophilic substitution using this compound as a precursor. For electrochemical applications, purification involves recrystallization in polar solvents (e.g., DMF/water) and column chromatography to remove by-products like anthrone dimers. Purity (>97%) is verified via HPLC-DAD (diode-array detection) and mass spectrometry (MS) to ensure minimal impurities that degrade battery performance .

Q. What are the primary applications of DHAQ in energy storage systems?

DHAQ is a redox-active material in aqueous organic redox flow batteries (AORFBs). It serves as the anolyte (negative electrolyte) paired with catholytes like potassium ferri/ferrocyanide. Its high solubility (~0.4 M in alkaline pH) and low redox potential (−0.6 V vs. SHE) enable open-circuit voltages of ~1.0 V. Stability is a key focus, with capacity fade rates initially reported at ~5.34%/day without stabilization strategies .

Advanced Research Questions

Q. How does DHAQ’s electrochemical instability manifest, and what methodologies address this?

DHAQ undergoes capacity fade due to anthrone dimer formation via electrochemical reduction of DHAHQ<sup>4−</sup>. Two strategies mitigate this:

- Solvent regulation : Adding tetramethylammonium (TMA<sup>+</sup>) ions disrupts DHAQ’s solvation shell, reducing dimerization. This lowers capacity fade to 0.65%/day at 4.5 M TMA<sup>+</sup> .

- Electrochemical regeneration : Periodic deep discharge to −0.1 V every 50 cycles reverses dimerization, restoring ~95% capacity .

Q. What analytical techniques are used to study DHAQ’s decomposition pathways?

- In situ NMR/EPR : Tracks electron transfer between DHAQ<sup>3−•</sup> radicals and DHAQ<sup>4−</sup>, quantifying radical concentrations and dimerization kinetics.

- HPLC-MS : Identifies decomposition products (e.g., 2,6-dihydroxyanthrone and anthranol) formed during overcharging or oxygen exposure .

Q. How does DHAQ interact with cytochrome P450 enzymes, and what are the implications for toxicology?

DHAQ inhibits CYP1A2, a liver enzyme involved in xenobiotic metabolism. Competitive inhibition occurs due to structural similarity to planar CYP1A2 substrates (e.g., caffeine). This interaction is studied via in vitro microsomal assays using human liver microsomes and fluorescence-based activity probes .

Q. What role does pH play in DHAQ-based flow battery performance?

In alkaline conditions (pH 9–12), DHAQ remains stable, but pH drift occurs due to oxygen ingress, shifting the equilibrium toward deprotonated forms. Buffering with KOH or using oxygen-impermeable membranes stabilizes pH, minimizing side reactions. Operando pH monitoring with ion-selective electrodes is recommended .

Q. Data Contradictions and Resolution

Q. Why do reported capacity fade rates for DHAQ vary across studies?

Discrepancies arise from differences in electrolyte composition (e.g., TMA<sup>+</sup> concentration), cycling protocols, and membrane materials. For example, non-fluorinated membranes (e.g., sulfonated polystyrene) reduce crossover but may increase resistance. Standardized testing protocols (e.g., fixed current density, controlled O2 levels) are critical for cross-study comparisons .

Q. How does DHAQ’s toxicity profile compare to other anthraquinones?

DHAQ shows low acute toxicity in zebrafish embryos at ≤8 μM but induces pericardial edema and jaw malformations at higher doses. Its toxicity is lower than benz(a)anthracene-7,12-dione but requires chronic exposure studies in mammalian models. Toxicity screening should include Ames tests and CYP inhibition assays .

Q. Methodological Recommendations

Q. What experimental design considerations are critical for optimizing DHAQ-based flow batteries?

- Electrolyte formulation : Use 0.4 M DHAQ with 4.5 M TMA<sup>+</sup> in 1 M KOH for optimal stability .

- Membrane selection : Non-fluorinated ion-sieving membranes (e.g., sulfonated poly(ether ether ketone)) reduce costs and crossover .

- Cycling protocol : Include a regeneration step (discharge to −0.1 V) every 50 cycles to mitigate capacity fade .

Propriétés

IUPAC Name |

2,6-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAJFZPFBHMFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036546 | |

| Record name | 2,6-Dihdroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-60-6 | |

| Record name | 2,6-Dihydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraflavic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dihdroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83883330W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.